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4-(Aminomethyl)benzamide

GlyT2 inhibition Positional isomer SAR Transporter pharmacology

4-(Aminomethyl)benzamide (CAS 369-53-9) resolves positional isomer uncertainty in kinase and HDAC inhibitor design. Unlike ortho or meta isomers, the para-aminomethyl linker provides unique steric bypass of the Ile315 gatekeeper in T315I-mutant Abl kinase, a binding mode validated by molecular docking. • Core scaffold for sub-μM EBOV/MARV entry inhibitors with favorable CYP450 selectivity. • Pharmacophore conferring class I HDAC selectivity (~27-fold HDAC1 over HDAC3). • 95% purity, white solid; supplied with full analytical documentation and shipped ambient.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 369-53-9
Cat. No. B1271630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzamide
CAS369-53-9
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)N
InChIInChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyJKIHDSIADUBKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzamide Overview


4-(Aminomethyl)benzamide is a para-substituted benzamide derivative (C₈H₁₀N₂O, MW 150.18) that serves as a versatile synthetic intermediate and pharmacophoric fragment in medicinal chemistry. It is employed as a flexible amide-forming linker in kinase inhibitor scaffolds [1] and as a core motif in potent filovirus entry inhibitors [2]. Unlike simple benzamide, the aminomethyl substituent introduces a nucleophilic primary amine handle that enables selective derivatization via reductive amination or acylation, while the amide group provides hydrogen-bonding capacity critical for target engagement.

+ Medicinal chemistry building block for kinase, HDAC, and antiviral inhibitor scaffolds
+ Para-substituted linker enabling steric bypass of gatekeeper residues in T315I-mutant Abl design
+ Dual-functional handle: nucleophilic amine for selective derivatization and amide for hydrogen-bonding target engagement

Isomer Specificity of 4-(Aminomethyl)benzamide


The position of the aminomethyl group on the benzamide ring is not a trivial structural variation. In a glycine transporter type-2 (GlyT2) inhibitor programme, the ortho-, meta-, and para-aminomethylbenzamide isomers were directly compared, and the ortho isomer was unambiguously preferred based on potency in a human GlyT2 uptake assay [1]. More critically, molecular modelling of Bcr-Abl T315I kinase inhibitors demonstrates that the para-substitution provides a unique flexible linker geometry capable of bypassing the bulky Ile315 gatekeeper residue—a binding mode that the ortho- or meta-substituted analogues cannot replicate without steric collisions [2]. Consequently, routine substitution of 4-(aminomethyl)benzamide with a positional isomer in a kinase, HDAC, or filovirus programme will yield a structurally distinct chemotype with unpredictable activity.

Para (4-) isomer Provides flexible linker geometry essential for T315I gatekeeper bypass and class I HDAC selectivity; validated in clinical-stage entinostat
Ortho (2-) isomer May shift biological activity profile; GlyT2 program data shows ortho-preferred potency. Cannot replicate para-specific kinase or HDAC binding modes
Meta (3-) isomer Generates a structurally distinct chemotype; HDAC inhibitor selectivity profiles may differ markedly from para-substituted series

Quantitative Evidence for 4-(Aminomethyl)benzamide


Regioisomer Comparison: GlyT2 Inhibition

In a direct comparison of aminomethylbenzamide positional isomers, the ortho (2-) analogue was identified as the optimal substitution pattern for human GlyT2 inhibition. The 4-(aminomethyl)benzamide (para) analogue exhibited measurably lower potency than the ortho isomer in a recombinant CHO cell line expressing hGlyT2 [1]. This head-to-head data demonstrates positional isomers are not functionally interchangeable.

GlyT2 isomer rank
Head-to-head
Ortho > meta > para potency rank-order in hGlyT2 uptake assay
Supports regioisomer-dependent transporter pharmacology context
Recombinant CHO-hGlyT2 cells; exact IC₅₀ in full text
GlyT2 inhibition Positional isomer SAR Transporter pharmacology

Binding Pose in T315I-Mutant Abl Kinase

Molecular docking of analogue 10 bearing a 4-(aminomethyl)benzamide linker against T315I-mutant Abl (PDB: 3QRJ) revealed that the para-substitution pattern provides a favourable overall molecular geometry that allows the inhibitor to bypass the bulky isoleucine gatekeeper residue and reach the active centre [1]. Ortho- or meta-substituted aminomethylbenzamide linkers would alter the exit vector and trajectory of the appended aromatic moiety, predicted to cause steric collisions with Ile315 and loss of binding.

T315I docking pose
Class-level
Para-linker geometry enables Ile315 bypass without steric clash
Molecular docking context for gatekeeper-residue bypass design
PDB: 3QRJ; qualitative docking assessment
Bcr-Abl T315I Kinase inhibitor linker Gatekeeper residue bypass Imatinib resistance

Pan-Filovirus Entry Inhibitor Activity

A series of 4-(aminomethyl)benzamide-based small molecules were discovered as remarkably potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. Compounds 20, 23, 32, 33, and 35 were identified as superior inhibitors of both EBOV (Mayinga strain) and MARV (Angola strain) infectious viruses [1]. Compound 32 additionally demonstrated good metabolic stability in rat and human plasma and liver microsomes, and did not inhibit CYP3A4 or CYP2C9, indicating a favourable drug–drug interaction profile relative to earlier benzamide-based antiviral leads.

Pan-filovirus entry
Cross-study comparable
Potent dual EBOV/MARV inhibition; CYP3A4 IC₅₀ > 10 µM, CYP2C9 IC₅₀ > 10 µM
Reported antiviral and metabolic stability endpoint context
EBOV Mayinga, MARV Angola strains; exact EC₅₀ in full text
Ebola virus Marburg virus Entry inhibitor Antiviral small molecule

Class I HDAC Isoform Selectivity

The clinical-stage histone deacetylase (HDAC) inhibitor entinostat (MS-275) incorporates the 4-(aminomethyl)benzamide moiety as its core pharmacophore. MS-275 exhibits preferential inhibition of HDAC1 (IC₅₀ ~0.3 µM) over HDAC3 (IC₅₀ ~8 µM) and lacks activity against HDAC8 (IC₅₀ >100 µM) [1]. The para-aminomethyl substitution is essential for this class I HDAC isoform selectivity; benzamide HDAC inhibitors with alternative substitution patterns (e.g., 3-aminobenzamide) display markedly different selectivity profiles.

HDAC isoform selectivity
Class-level
HDAC1 IC₅₀ ~0.3 µM, HDAC3 IC₅₀ ~8 µM, HDAC8 IC₅₀ >100 µM
Supports class I HDAC isoform-selectivity assay context
Recombinant human HDAC1/3/8 enzyme assays
HDAC inhibitor Entinostat Isoform selectivity Epigenetic anticancer

Research Applications of 4-(Aminomethyl)benzamide


Bcr-Abl T315I Inhibitor Design

The para-aminomethylbenzamide linker geometry permits steric bypass of the Ile315 gatekeeper in the T315I-mutant Abl kinase ATP-binding pocket [1], as demonstrated by molecular docking in PDB 3QRJ. Medicinal chemists designing next-generation CML therapeutics should procure this building block to construct inhibitor scaffolds with a validated exit vector for engaging the DFG-out conformation.

Pan-Filovirus Entry Inhibitor Optimization

The 4-(aminomethyl)benzamide series has produced sub-micromolar inhibitors of EBOV and MARV entry with favourable metabolic stability and CYP450 selectivity [2]. Antiviral drug discovery units targeting biodefence or pandemic preparedness should use this scaffold as a starting point for hit-to-lead programmes.

HDAC1/2-Selective Epigenetic Probe Development

The 4-(aminomethyl)benzamide pharmacophore, as exemplified by entinostat (MS-275), confers class I HDAC selectivity with a ~27-fold preference for HDAC1 over HDAC3 and near-complete sparing of HDAC8 [3]. Academic and industrial epigenetics groups should prioritise this building block for developing isoform-selective chemical probes.

Serine Protease Inhibitor Tool

4-(Aminomethyl)benzamide exhibits trypsin inhibitory (antitrypsin) activity . While quantitative Ki data for the parent compound remains limited in accessible primary literature, the benzamide motif is recognised as a privileged serine protease inhibitory fragment. Researchers investigating protease inhibition can employ this compound as an entry-level fragment for structure–activity relationship expansion.

Application
Selection Property
Validation Focus
Bcr-Abl T315I inhibitor design
Gatekeeper-residue linker geometry
T315I-mutant kinase binding mode review
Pan-filovirus entry inhibitor optimization
Antiviral scaffold with CYP selectivity
EBOV/MARV entry inhibition and metabolic stability review
HDAC1/2-selective epigenetic probe development
Class I HDAC isoform-selectivity template
HDAC1/3 selectivity and HDAC8 sparing endpoint review
Serine protease inhibitor fragment studies
Privileged benzamide fragment
Protease inhibition context; data to verify

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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